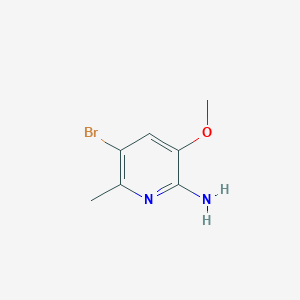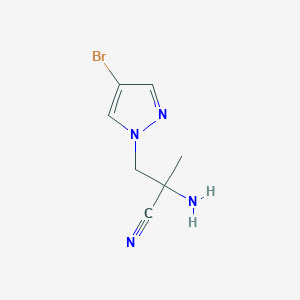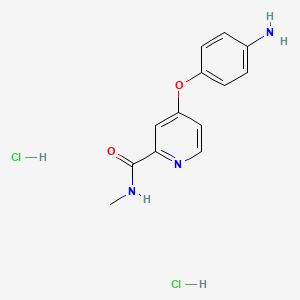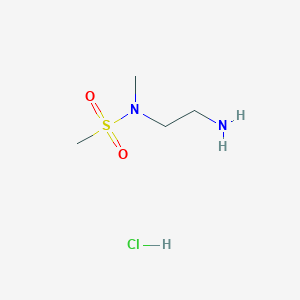
5-Bromo-3-methoxy-6-methylpyridin-2-amine
Vue d'ensemble
Description
5-Bromo-3-methoxy-6-methylpyridin-2-amine is a chemical compound with the CAS Number: 947249-16-3. It has a molecular weight of 217.07 and its IUPAC name is 5-bromo-3-methoxy-6-methylpyridin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2O/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3,(H2,9,10). This code provides a specific identifier for the molecular structure of the compound .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Selective Amination Catalysis
A study by Ji, Li, and Bunnelle (2003) demonstrated the use of 5-bromo-3-methoxy-6-methylpyridin-2-amine in selective amination reactions catalyzed by a palladium-Xantphos complex. This process efficiently yielded aminated pyridine derivatives, indicating its utility in synthesizing complex nitrogen-containing compounds (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Efficient Synthesis Approach
Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis method for 5-bromo-3-methoxy-6-methylpyridin-2-amine derivatives, highlighting its role in creating potent antagonists for dopamine D2 and D3, as well as serotonin-3 (5-HT3) receptors. This underscores its potential in drug development and neurochemical research (Y. Hirokawa, T. Horikawa, S. Kato, 2000).
Amination Mechanism Insights
Pieterse and Hertog (2010) investigated the amination of bromo-derivatives of pyridine, including 5-bromo-3-methoxy-6-methylpyridin-2-amine, providing insights into reaction mechanisms and intermediate formations. This research contributes to our understanding of chemical reactions involving pyridine derivatives (M. Pieterse, H. J. Hertog, 2010).
Catalytic Amination Processes
Lang, Zewge, and Houpis (2001) explored the amination of aryl halides using copper catalysis, where bromopyridines, including 5-bromo-3-methoxy-6-methylpyridin-2-amine, were efficiently converted into aminopyridines. This work demonstrates the compound's versatility in catalytic processes, which can be applied to synthesize a wide array of aminated products (F. Lang, D. Zewge, I. Houpis, 2001).
Safety And Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
5-bromo-3-methoxy-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHUNXISWBBUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxy-6-methylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)
![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)


![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)






amine](/img/structure/B1525994.png)